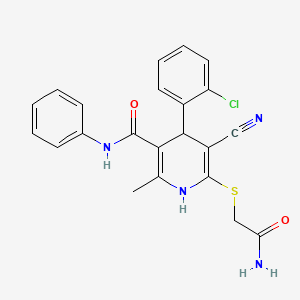
6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H19ClN4O2S
- Molecular Weight : 388.89 g/mol
- Structure : The compound features a dihydropyridine core substituted with various functional groups that contribute to its biological activity.
The biological activity of this compound primarily revolves around its interaction with various biochemical pathways:
- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers. They inhibit L-type calcium channels, leading to vasodilation and decreased blood pressure.
- Antimicrobial Activity : Similar compounds have demonstrated significant activity against pathogens such as Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections.
- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication processes, particularly in adenoviruses, by targeting DNA replication mechanisms .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds within the dihydropyridine class:
- Antimicrobial Studies : A study demonstrated that dihydropyridine derivatives exhibit significant antimicrobial activity against various strains of bacteria and fungi. The mechanism involves disrupting cellular membranes and inhibiting essential metabolic processes .
- Cardiovascular Effects : Clinical trials have shown that calcium channel blockers reduce the incidence of cardiovascular events in patients with hypertension and coronary artery disease. The specific compound under discussion has been linked to improved vascular function and reduced myocardial oxygen demand .
- Antiviral Efficacy : Research indicated that certain dihydropyridine derivatives effectively inhibited adenoviral replication in vitro. These compounds were found to interfere with viral DNA synthesis, showcasing their potential as antiviral agents .
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-13-19(21(29)27-14-7-3-2-4-8-14)20(15-9-5-6-10-17(15)23)16(11-24)22(26-13)30-12-18(25)28/h2-10,20,26H,12H2,1H3,(H2,25,28)(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBYKJMZDPUFEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














